molecular formula C12H13NOS B071533 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol CAS No. 175136-30-8

2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol

Cat. No.: B071533
CAS No.: 175136-30-8
M. Wt: 219.3 g/mol
InChI Key: LFWWGOVVMHFOKV-UHFFFAOYSA-N
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Description

2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by a thiazole ring substituted with a methyl group at the 5-position, a phenyl group at the 2-position, and an ethan-1-ol group at the 4-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

The synthesis of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of 2-bromo-1-(4-methyl-2-phenylthiazol-5-yl)ethan-1-one with appropriate reagents under specific conditions. The reaction typically requires a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is refluxed for several hours, followed by purification steps to isolate the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding thiazoline derivative using reducing agents like lithium aluminum hydride.

    Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position, using reagents such as halogens or nitro compounds.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the disruption of biochemical pathways essential for the survival of microorganisms. The compound’s antimicrobial activity is attributed to its ability to interfere with cell wall synthesis or protein synthesis in bacteria and fungi .

Comparison with Similar Compounds

2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol can be compared with other thiazole derivatives such as:

    2-Methyl-4-phenylthiazole: Similar in structure but lacks the ethan-1-ol group, resulting in different chemical and biological properties.

    5-Methyl-2-phenylthiazole: Lacks the ethan-1-ol group and has different reactivity and applications.

    2-Phenylthiazole: Lacks both the methyl and ethan-1-ol groups, making it less versatile in certain chemical reactions.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .

Properties

IUPAC Name

2-(5-methyl-2-phenyl-1,3-thiazol-4-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS/c1-9-11(7-8-14)13-12(15-9)10-5-3-2-4-6-10/h2-6,14H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFWWGOVVMHFOKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)C2=CC=CC=C2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90374989
Record name 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-30-8
Record name 2-(5-Methyl-2-phenyl-1,3-thiazol-4-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90374989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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